molecular formula C3H7ClN2O B12939182 2,3-Dihydrooxazol-4-amine hydrochloride

2,3-Dihydrooxazol-4-amine hydrochloride

Cat. No.: B12939182
M. Wt: 122.55 g/mol
InChI Key: BWFMCLOTAKYVDE-UHFFFAOYSA-N
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Description

2,3-Dihydrooxazol-4-amine hydrochloride is a heterocyclic organic compound featuring a partially saturated oxazole ring (containing oxygen and nitrogen) with an amine group at the 4-position. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and agrochemical research. The compound’s unique structure allows for diverse interactions with biological targets, though its specific applications remain under investigation .

Properties

Molecular Formula

C3H7ClN2O

Molecular Weight

122.55 g/mol

IUPAC Name

2,3-dihydro-1,3-oxazol-4-amine;hydrochloride

InChI

InChI=1S/C3H6N2O.ClH/c4-3-1-6-2-5-3;/h1,5H,2,4H2;1H

InChI Key

BWFMCLOTAKYVDE-UHFFFAOYSA-N

Canonical SMILES

C1NC(=CO1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrooxazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amino alcohols with carboxylic acids or their derivatives. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the oxazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrooxazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoline N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,3-Dihydrooxazol-4-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydrooxazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

(a) 4-(4-Aminomethyl-oxazol-2-yl)-phenylamine Dihydrochloride

  • Structural Differences: The oxazole ring here is substituted at the 2-position with an aminomethyl-phenyl group, compared to the 4-amine substitution in 2,3-dihydrooxazol-4-amine.
  • Applications : Used as an intermediate in synthesizing kinase inhibitors .

(b) [2-(1,3-Dioxaindan-5-yl)ethyl][(3-tert-Butyl-1,2-oxazol-4-yl)methyl]amine Hydrochloride

  • Structural Differences : A bulky tert-butyl group at the oxazole 3-position and a dioxaindan-ethyl chain.
  • Applications : Explored for CNS-targeting drug candidates due to enhanced stability .

Thiazole Derivatives

(a) Methyl[(3-Methyl-1,2-thiazol-4-yl)methyl]amine Dihydrochloride

  • Structural Differences : Replaces oxazole’s oxygen with sulfur (thiazole core) and includes a methyl group at the 3-position.
  • Impact : Sulfur’s larger atomic size and polarizability increase lipophilicity, improving blood-brain barrier penetration.
  • Applications : Studied in antimicrobial and antiviral research .

(b) [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride

  • Structural Differences : Ethylamine substituent on a methyl-thiazole ring.
  • Impact : The ethylamine group facilitates hydrogen bonding with biological targets, enhancing receptor selectivity.
  • Applications : Used in designing dopamine receptor modulators .

Isoxazole Derivatives

4-Aminoisoxazole Hydrochloride

  • Structural Differences : Isoxazole ring (oxygen at position 2, nitrogen at 1) vs. oxazole (oxygen at 1, nitrogen at 3).
  • Impact : Altered electronic distribution reduces resonance stabilization, increasing reactivity in nucleophilic substitutions.
  • Applications : Precursor for herbicides and anti-inflammatory agents .

Pyrazole Derivatives

(a) [2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine Dihydrochloride

  • Structural Differences : Pyrazole core with two adjacent nitrogen atoms and a dimethyl substituent.
  • Impact : The dual nitrogen atoms enhance hydrogen-bonding capacity, improving solubility but reducing metabolic stability.
  • Applications : Investigated in anticancer drug discovery .

(b) 1-[(Oxan-4-yl)methyl]-1H-pyrazol-5-amine Hydrochloride

  • Structural Differences : Pyrazole ring with an oxane (tetrahydropyran) substituent.
  • Impact : The oxane group introduces stereochemical complexity, influencing chiral interactions with enzymes.
  • Applications : Explored as a glycosidase inhibitor .

Comparative Data Table

Compound Class Example Compound Key Structural Features Solubility (mg/mL) Bioactivity Highlights
Oxazole 2,3-Dihydrooxazol-4-amine hydrochloride 4-amine, dihydro-oxazole ring 12.5 (H₂O) Moderate enzyme inhibition
Thiazole Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride Thiazole core, methyl substituent 8.2 (H₂O) Antimicrobial (MIC: 2 µg/mL)
Isoxazole 4-Aminoisoxazole hydrochloride Isoxazole ring, 4-amine 18.9 (H₂O) Herbicidal activity (EC₅₀: 50 µM)
Pyrazole [2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride Pyrazole core, dimethyl substituent 6.8 (H₂O) Antiproliferative (IC₅₀: 10 µM)

Data synthesized from referenced sources; solubility values are approximate.

Research Findings and Trends

  • Electronic Effects : Oxazole derivatives generally exhibit higher metabolic stability than thiazoles due to oxygen’s electronegativity, but thiazoles show superior membrane permeability .
  • Substituent Positioning : Amine groups at the 4-position (as in 2,3-dihydrooxazol-4-amine) enhance hydrogen-bonding interactions compared to 2-position substitutions, improving target selectivity .
  • Salt Forms : Hydrochloride salts universally improve aqueous solubility across all compound classes, critical for in vivo studies .

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